schiprolactone A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Schiprolactone A is typically isolated from natural sources such as Schisandra propinqua and Schisandra henryi . The isolation process involves extraction and purification using various chromatographic techniques. The structure of this compound is elucidated through spectroscopic methods, including IR, MS, and NMR .
Chemical Reactions Analysis
Schiprolactone A undergoes various chemical reactions, including oxidation and reduction. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Schiprolactone A has shown promising applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It exhibits cytotoxic activity against leukemia cells and has potential as an antineoplastic agent . Additionally, this compound has been studied for its anti-HIV-1 activity .
Mechanism of Action
The mechanism of action of schiprolactone A involves its interaction with molecular targets and pathways that inhibit the proliferation of leukemia cells. The exact molecular targets and pathways are still under investigation, but it is believed that this compound interferes with key cellular processes that are essential for cancer cell survival .
Comparison with Similar Compounds
Properties
Molecular Formula |
C32H42O6 |
---|---|
Molecular Weight |
522.7 g/mol |
IUPAC Name |
[(1S)-1-[(2R)-4-oxo-3-oxabicyclo[3.1.1]heptan-2-yl]-1-[(9R,13R,16S,17R)-8,8,13,17-tetramethyl-6-oxo-7-oxatetracyclo[10.7.0.03,9.013,17]nonadeca-1(12),2,4-trien-16-yl]ethyl] acetate |
InChI |
InChI=1S/C32H42O6/c1-18(33)37-32(6,27-21-16-22(17-21)28(35)36-27)25-12-14-30(4)24-9-8-23-19(7-10-26(34)38-29(23,2)3)15-20(24)11-13-31(25,30)5/h7,10,15,21-23,25,27H,8-9,11-14,16-17H2,1-6H3/t21?,22?,23-,25+,27-,30+,31-,32+/m1/s1 |
InChI Key |
XVPNHPJRBZKAFN-ABHCLWBLSA-N |
Isomeric SMILES |
CC(=O)O[C@@](C)([C@H]1CC[C@@]2([C@@]1(CCC3=C2CC[C@@H]4C(=C3)C=CC(=O)OC4(C)C)C)C)[C@H]5C6CC(C6)C(=O)O5 |
Canonical SMILES |
CC(=O)OC(C)(C1CCC2(C1(CCC3=C2CCC4C(=C3)C=CC(=O)OC4(C)C)C)C)C5C6CC(C6)C(=O)O5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.